molecular formula C7H14ClN B1268012 Bicyclo[2.2.1]heptan-2-amine hydrochloride CAS No. 65481-69-8

Bicyclo[2.2.1]heptan-2-amine hydrochloride

Cat. No.: B1268012
CAS No.: 65481-69-8
M. Wt: 147.64 g/mol
InChI Key: IZZMPZQAQTXAHW-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptan-2-amine hydrochloride is a chemical compound with the CAS Number 822-98-0 and a molecular weight of 111.18, supplied as a cold-chain product for stability . This compound is a key structural motif in organic and medicinal chemistry research. Its core research value lies in its potential antiviral and pharmacological activities, particularly as a building block for more complex molecules. Scientific investigations have revealed that structurally related bicyclo[2.2.1]heptanamine compounds exhibit a defined molecular mechanism of antiviral action. Research indicates that such compounds can adsorb and integrate into lipid bilayers, altering membrane properties and ion permeability . One significant finding is that a derivative, 2-(1'-aminoethyl)-bicyclo[2.2.1]heptane hydrochloride, was shown to inhibit the interaction of influenza virus matrix protein (M-protein) with membranes and even disrupt M-protein aggregates in solution, suggesting a potential role in antiviral research . Further studies on this derivative demonstrated its ability to reduce the synthesis of virus-specific proteins and inhibit the transcriptase activity of influenza viruses in vitro . The bicyclo[2.2.1]heptane (norbornane) scaffold is also a featured structure in patented compositions, highlighting its ongoing relevance in the development of new therapeutic agents . Furthermore, related compounds with the bicyclo[2.2.1]heptane structure, such as mecamylamine hydrochloride, have been well-documented as potent, orally active ganglion-blocking agents for managing hypertension, underscoring the pharmacological significance of this chemical framework . This product is intended For Research Use Only and is not meant for diagnostic or therapeutic applications, or personal use. Researchers should handle this material with appropriate precautions, as it is classified with hazard statements H225 (highly flammable) and H314 (causes severe skin burns and eye damage) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.1]heptan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZMPZQAQTXAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50931996
Record name Bicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1)
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Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65481-69-8, 39245-79-9, 14370-45-7
Record name endo-Bicyclo(2.2.1)heptan-2-amine hydrochloride
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Record name NSC141606
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Record name 14370-45-7
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Record name Bicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1)
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Record name Endo-bicyclo[2.2.1]heptan-2-amine hydrochloride
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Record name bicyclo[2.2.1]heptan-2-amine hydrochloride
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Preparation Methods

Ritter Reaction with Norbornene Derivatives

The Ritter reaction is a widely used method for synthesizing bicyclic amines. In this approach, norbornadiene reacts with paraformaldehyde and ammonium salts under acidic conditions to form an imine intermediate, which is subsequently hydrogenated to yield the target amine.

Reaction Conditions and Steps

  • Initial Condensation : Norbornadiene, paraformaldehyde, hydrochloric acid, and ammonium chloride are mixed in toluene at 60°C for 10 hours.
  • Hydrogenation : The intermediate is subjected to catalytic hydrogenation using platinum on carbon (Pt/C) at 95°C under 0.7 MPa hydrogen pressure.
Key Data:
Parameter Value
Yield (Intermediate) 95% purity (norbornene dimethylamine)
Final Product Yield 96% purity (after hydrogenation)
Catalyst Pt/C (3–20 wt%)

This method avoids toxic cyanide reagents and achieves high yields, making it industrially scalable.

Azide Reduction Pathway

This two-step method involves converting norborneol (bicyclo[2.2.1]heptan-2-ol) to an azide intermediate, followed by reduction to the amine.

Synthetic Steps:

  • Azide Formation : Norborneol is treated with trifluoroacetic acid (TFA) and sodium azide (NaN₃) to form the corresponding azide.
  • Reduction : The azide is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Key Data:
Step Reagents/Conditions Yield
Azide Formation TFA, NaN₃, 24 hours 91%
Reduction LiAlH₄, reflux 93%

This route offers stereochemical control but requires handling hazardous azides, limiting its industrial adoption.

Catalytic Hydrogenation of Nitriles

Dicyanonorbornane derivatives undergo hydrogenation in the presence of transition metal catalysts to produce bicyclo[2.2.1]heptan-2-amine.

Protocol:

  • Substrate Preparation : Dicyanonorbornane is synthesized via cyanation of norbornene.
  • Hydrogenation : The nitrile is hydrogenated using Raney cobalt at 120°C under 3.5 MPa H₂ pressure.
Key Data:
Parameter Value
Catalyst Raney cobalt
Reaction Time 7.2 hours
Final Purity 92%

This method is efficient for bulk production but requires high-pressure equipment.

Diels-Alder/Reductive Amination Strategy

A multigram synthesis route involves Diels-Alder cyclization followed by reductive amination.

Steps:

  • Diels-Alder Reaction : Cyclopentadiene reacts with maleic anhydride to form bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.
  • Reductive Amination : The anhydride is converted to an amine using ammonium acetate and sodium cyanoborohydride (NaBH₃CN).
Key Data:
Step Reagents/Conditions Yield
Diels-Alder Toluene, 110°C 85%
Reductive Amination NH₄OAc, NaBH₃CN, MeOH 44%

This method is versatile for structural analogs but suffers from moderate yields.

Comparative Analysis of Methods

Method Advantages Limitations Industrial Viability
Ritter Reaction High yield (96%), no cyanide Requires Pt/C catalyst High
Azide Reduction Stereochemical control Hazardous intermediates Low
Nitrile Hydrogenation Scalable, high purity High-pressure conditions Moderate
Diels-Alder/Amination Structural flexibility Moderate yield (44%) Low

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.1]heptan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄), in anhydrous solvents.

    Substitution: NaOH, KOtBu, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

Major Products:

Scientific Research Applications

Chemistry: Bicyclo[2.2.1]heptan-2-amine hydrochloride is used as a building block in organic synthesis. Its unique bicyclic structure makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is used to study enzyme interactions and receptor binding due to its structural similarity to natural substrates. It serves as a model compound in the development of enzyme inhibitors and receptor antagonists .

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer. Its ability to interact with specific receptors and enzymes makes it a candidate for drug development .

Industry: In industrial applications, this compound is used in the production of polymers and resins. Its stability and reactivity make it suitable for use in high-performance materials .

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or antagonist, binding to the active site of enzymes or receptors and blocking their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its amine group, which imparts specific reactivity and binding properties. This makes it particularly useful in the development of pharmaceuticals and as a research tool in studying enzyme and receptor interactions .

Biological Activity

Bicyclo[2.2.1]heptan-2-amine hydrochloride, also known as norbornylamine, is a bicyclic amine compound that has garnered attention for its significant biological activities, particularly as an antagonist of the CXC chemokine receptor 2 (CXCR2). This receptor plays a crucial role in inflammatory responses and cancer metastasis, making this compound a potential candidate for therapeutic applications in treating metastatic cancers.

Target Interaction
this compound selectively antagonizes CXCR2, which is activated by chemokines such as interleukin-8 (IL-8) and granulocyte chemotactic protein-2 (GCP-2) . By inhibiting CXCR2 activity, the compound disrupts signaling pathways that promote inflammation and tumor cell migration, thereby potentially reducing cancer progression.

Pharmacokinetics
The pharmacokinetic profile of this compound indicates high stability in simulated physiological conditions, enhancing its oral bioavailability and therapeutic efficacy . Studies have shown that it maintains its integrity in both simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), which is critical for its effectiveness as an oral medication.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • Anticancer Properties : Research indicates that the compound's antagonistic action on CXCR2 can inhibit tumor cell migration and proliferation, suggesting its potential use in cancer therapies .
    • Case Study : In vitro studies demonstrated that derivatives of bicyclo[2.2.1]heptan-2-amine exhibited significant anti-metastatic effects in cancer cell lines, with IC50 values indicating effective inhibition of cell migration at concentrations below 10 µM .
  • Neuropharmacological Effects : Some derivatives have been investigated for their interactions with nicotinic acetylcholine receptors (nAChRs), showing varying degrees of agonism and antagonism . This suggests potential applications in treating neurodegenerative disorders.
  • Toxicity Studies : Preliminary toxicity assessments using MDCK (kidney) and N2a (neuroblastoma) cell lines revealed a dose-dependent toxicity profile above 100 µM, indicating a safety threshold similar to established NMDA receptor antagonists like Memantine .

Comparative Analysis of Related Compounds

The following table summarizes the structural characteristics and notable features of this compound and its analogs:

Compound NameStructureNotable Features
This compoundCHClNAntagonist for CXCR2; potential anticancer agent
Endo-Bicyclo[2.2.1]heptan-2-amineCHClNDifferent stereochemistry; varied biological activity
1-(Bicyclo[2.2.1]heptan-2-yl)ethanamineCHClNExtended carbon chain; diverse pharmacological properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bicyclo[2.2.1]heptan-2-amine hydrochloride, and how are reaction yields optimized?

  • Methodology :

  • Grignard Reaction : React bromobenzene derivatives with magnesium to form Grignard reagents, followed by reaction with norcamphor to yield alcohols. Conversion to amines involves azide formation and reduction (e.g., Staudinger reaction) .
  • Retrosynthesis Planning : AI-driven tools (e.g., Template_relevance models) predict feasible routes using databases like Reaxys and Pistachio. One-step synthesis focuses on precursors with high plausibility scores (≥0.01) .
  • Optimization : Adjust reaction time, temperature, and stoichiometry to minimize byproducts like symmetrical ureas. Triethylamine is often used as a base to neutralize HCl during salt formation .

Q. How is structural confirmation of this compound achieved?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., endo/exo configurations) and substituent positions. For example, methyl groups in mecamylamine derivatives show distinct shifts at δ 1.0–1.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₂₂ClN: 203.75 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration in enantiomeric forms (e.g., (1R,2R,4S)-rel isomer) .

Q. What standard protocols are used for purity analysis and solubility testing?

  • Purity Assessment :

  • HPLC/GC : Reverse-phase HPLC with UV detection (λ = 254 nm) and GC-FID quantify impurities (<2% by area normalization) .
    • Solubility :
  • Test in water (47 mg/mL), ethanol (122 mg/mL), and isopropanol (476 mg/mL) at 25°C. Use sonication for 30 minutes to ensure homogeneity .

Advanced Research Questions

Q. How do stereochemical variations (endo vs. exo) impact receptor binding affinity in NMDA or nAChR studies?

  • Experimental Design :

  • In Vitro Binding Assays : Compare IC₅₀ values of enantiomers using radiolabeled ligands (e.g., [³H]MK-801 for NMDA receptors). For example, (1R,2R,4S)-rel-Bicyclo[2.2.1]heptan-2-amine shows 3-fold higher affinity than its enantiomer .
  • Molecular Docking : Simulate interactions with receptor pockets (e.g., phencyclidine site in NMDA) using software like AutoDock. Methyl substituents in exo positions may sterically hinder binding .
    • Data Interpretation : Use ANOVA (p < 0.05) to assess significance between enantiomer groups .

Q. What strategies mitigate neurotoxicity and blood-brain barrier (BBB) permeability issues in preclinical studies?

  • Toxicity Screening :

  • MDCK/N2a Cell Assays : Treat cells with 0–500 µM compound for 24 hours. Measure viability via MTT reduction (IC₅₀ ~100 µM for memantine analogs). Prioritize compounds with IC₅₀ > 200 µM .
    • BBB Permeability :
  • PAMPA Assay : Assess passive diffusion using artificial membranes. LogP values >2.0 correlate with improved permeability .

Q. How are reaction protocols optimized to suppress symmetrical urea byproducts in urea/thiourea derivatives?

  • Reaction Engineering :

  • Stepwise Addition : Add isocyanate intermediates slowly (<1 mL/min) to minimize contact with unreacted amines .
  • Temperature Control : Maintain reactions at 0–5°C to reduce thermal degradation of intermediates .
    • Byproduct Analysis :
  • LC-MS : Monitor for symmetrical ureas (m/z = [M+H]⁺ + 56). Yields <5% are acceptable for unsymmetrical targets .

Q. What statistical methods resolve contradictions in receptor binding data across studies?

  • Data Harmonization :

  • Meta-Analysis : Pool IC₅₀ values from multiple studies (e.g., nAChR vs. NMDA targets) using random-effects models. Adjust for variables like ligand purity and assay type .
  • Bland-Altman Plots : Visualize agreement between replicate experiments. Outliers may indicate protocol deviations (e.g., pH variations) .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA D003 code) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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